Welcome to the BenchChem Online Store!
molecular formula C12H9N3O2 B8466236 3-(3-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

3-(3-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B8466236
M. Wt: 227.22 g/mol
InChI Key: OUIOXTQQTLEJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09073911B2

Procedure details

To a solution of ethyl 5-(3-cyanophenyl)-4-methyl-1H-pyrazole-3-carboxylate (100 mg, 392 μmol, Eq: 1.00) in THF (5 ml) in MeOH (1.00 ml) was added LiOH 1M (2.35 ml, 2.35 mmol, Eq: 6). The mixture was stirred overnight. To the residue was added water and HCl 1N (pH:1), this aqueous phase was extracted two times with ethyl acetate, the resulting organic layers were combined and washed with brine, dried over MgSO4, filtered and concentrated in vacuo to afford the desired compound (52 mg, 52.6%) as a yellow solid. MS (ISP): 228.1 (M+1).
Name
ethyl 5-(3-cyanophenyl)-4-methyl-1H-pyrazole-3-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2.35 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
52.6%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([C:9]2[NH:13][N:12]=[C:11]([C:14]([O:16]CC)=[O:15])[C:10]=2C)[CH:6]=[CH:7][CH:8]=1)#[N:2].[Li+].[OH-].O.Cl.[CH2:24]1COCC1>CO>[C:1]([C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[C:11]([C:14]([OH:16])=[O:15])[N:12]([CH3:24])[N:13]=2)[CH:6]=[CH:7][CH:8]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
ethyl 5-(3-cyanophenyl)-4-methyl-1H-pyrazole-3-carboxylate
Quantity
100 mg
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)C1=C(C(=NN1)C(=O)OCC)C
Name
Quantity
2.35 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
this aqueous phase was extracted two times with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)C1=NN(C(=C1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.